Diethyl (2-nitrophenoxy)propanedioate
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Overview
Description
Propanedioic acid, (2-nitrophenoxy)-, diethyl ester is a chemical compound with the molecular formula C13H15NO7 and a molecular weight of 297.26 g/mol It is known for its unique structure, which includes a nitrophenoxy group attached to a propanedioic acid backbone, esterified with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2-nitrophenoxy)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or hydrochloric acid
Temperature: Reflux conditions (around 78-80°C)
Duration: Several hours to ensure complete esterification
Industrial Production Methods
In an industrial setting, the production of propanedioic acid, (2-nitrophenoxy)-, diethyl ester may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (2-nitrophenoxy)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acids and alcohols.
Scientific Research Applications
Propanedioic acid, (2-nitrophenoxy)-, diethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, (2-nitrophenoxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biochemical pathways and exert various effects .
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, (4-nitrophenoxy)-, diethyl ester
- Propanedioic acid, (2-chlorophenoxy)-, diethyl ester
- Propanedioic acid, (2-methylphenoxy)-, diethyl ester
Uniqueness
Propanedioic acid, (2-nitrophenoxy)-, diethyl ester is unique due to the presence of the nitrophenoxy group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it valuable for specific applications .
Properties
CAS No. |
32539-24-5 |
---|---|
Molecular Formula |
C13H15NO7 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
diethyl 2-(2-nitrophenoxy)propanedioate |
InChI |
InChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-8-6-5-7-9(10)14(17)18/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
ZXDHCEDTUUKMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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